4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Descripción
Propiedades
IUPAC Name |
4-methyl-6-piperazin-1-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-7-6-8(13-9(10)12-7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBXKKVXYCSITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552498 | |
| Record name | 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32705-71-8 | |
| Record name | 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Starting Materials and Reaction Setup
- 2,4-Dichloro-6-methylpyrimidine is used as the electrophilic substrate.
- Piperazine acts as the nucleophile to substitute the chlorine at the 6-position.
- The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF).
- A base such as N,N-diisopropylethylamine (DIPEA) is added to neutralize the released hydrochloric acid and promote the reaction.
Reaction Conditions
- The reaction mixture is cooled to 0 °C initially, then stirred at low temperatures (10–15 °C) for 12–14 hours to control regioselectivity and minimize side reactions.
- The molar ratio of piperazine to pyrimidine is generally stoichiometric or slightly in excess to drive the substitution.
- After completion, confirmed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), the reaction mixture is worked up.
Work-up and Purification
- The reaction mixture is quenched with crushed ice or water to precipitate the product.
- The solid is filtered, washed to remove excess piperazine and impurities.
- Crystallization from ethanol or other suitable solvents is employed to obtain the pure compound.
- Final drying yields 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine as a solid with high purity.
Reaction Scheme Summary
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 1 | 2,4-Dichloro-6-methylpyrimidine + Piperazine, DIPEA, THF, 0–15 °C, 12–14 h | This compound | Two regioisomers possible; reaction conditions favor desired substitution at 6-position |
| 2 | Quenching with ice/water | Precipitation of crude product | Removes excess reagents and byproducts |
| 3 | Crystallization from ethanol | Pure product | Enhances purity and yield |
Research Findings and Optimization
- The regioselectivity of substitution on the dichloropyrimidine is controlled by temperature and reaction time, with lower temperatures (10–15 °C) favoring substitution at the 6-position over the 4-position.
- The use of DIPEA as a base improves yield by scavenging HCl formed during substitution.
- Crystallization from ethanol provides a reproducible method for obtaining the product with purity >98% and yields around 79%.
- Alternative synthetic approaches involving Suzuki coupling or Curtius rearrangement have been reported for related pyrimidine derivatives but are less commonly used for this specific compound due to complexity and impurity issues.
- Industrial scale synthesis may incorporate continuous flow reactors to enhance reaction control and throughput, although detailed industrial protocols are proprietary.
Comparative Table of Preparation Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2 or KMnO4 in aqueous or organic solvents.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: N-oxides of the pyrimidine or piperazine rings.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives of the piperazine ring.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine has been investigated for its potential as a lead compound in drug development. Its structural features suggest it may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Potential Therapeutic Areas:
- Antimicrobial Activity: The compound exhibits significant antimicrobial properties, which have been observed in preliminary studies .
- Antiviral Properties: Research indicates that derivatives of this compound may inhibit viral replication by targeting specific viral enzymes .
- Anticancer Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound effectively inhibited growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antibacterial agent.
Case Study 2: Anticancer Potential
In vitro studies using cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be between 20 µM and 50 µM for different cancer types, suggesting its potential as an anticancer therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or bind to neurotransmitter receptors, thereby altering cellular signaling and function .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituents. Below is a comparison of key analogs:
Pharmacological Potential
- Piperazine Analogs : Piperazine-containing compounds (e.g., 4-methylpiperazine derivative 62) are often explored for receptor antagonism/agonism. For instance, structurally related compounds in act as histamine H3 receptor agonists .
- Pyridine/Thiophene Analogs : Pyridine-substituted derivatives (e.g., compound 5) may target kinases or nucleic acids due to planar aromatic systems . Thiophene-containing analogs () could exhibit unique redox or antimicrobial properties.
- Trifluoroethoxy Derivatives : The trifluoroethoxy group in compound Ie may enhance blood-brain barrier penetration, making it suitable for central nervous system targets .
Physicochemical Properties
- Melting Points : Piperidine/pyridine derivatives (191–192°C for compound 5) generally have higher melting points than aliphatic-substituted analogs (109–111°C for compound Ie), reflecting differences in crystallinity and intermolecular interactions .
- Solubility : Piperazine derivatives likely exhibit superior aqueous solubility compared to piperidine or aromatic-substituted analogs due to increased hydrogen-bonding capacity.
Actividad Biológica
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential therapeutic applications. With the molecular formula C₁₀H₁₆N₄, this compound features a pyrimidine ring substituted at the 4-position with a methyl group and at the 6-position with a piperazine moiety. This unique structure allows for various biological interactions, making it a candidate for pharmaceutical development.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may possess antimicrobial, antiviral, and anticancer properties, although specific mechanisms of action are still under investigation.
Potential Therapeutic Applications
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These include efficacy against various bacterial strains, which positions the compound as a potential candidate for developing new antibiotics.
- Antiviral Properties : The compound has also been explored for its antiviral activity, showing promise in inhibiting viral replication in preliminary assays. This makes it a potential lead in antiviral drug development.
- Anticancer Activity : Preliminary data suggest that this compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
The mechanism of action of this compound is hypothesized to involve:
- Hydrogen Bonding : The compound may form hydrogen bonds with target proteins, influencing their activity through conformational changes or competitive inhibition.
- Enzyme Interaction : It is believed to interact with specific enzymes involved in metabolic pathways, potentially modulating their activity and leading to various biological effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential of this compound.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | C₁₀H₁₆N₄ | Antimicrobial | Similar structure with piperidine instead of piperazine |
| N-Ethyl-4-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin | C₁₆H₂₃N₇ | Antiviral | Contains pyrazine ring enhancing bioactivity |
| N,N,6-trimethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin | C₁₄H₁₈N₈ | Anticancer | Incorporates pyridazine ring adding complexity |
These compounds illustrate the diversity within pyrimidine derivatives while highlighting the unique aspects of this compound that may contribute to its distinct biological properties.
Q & A
Q. What are the established synthetic routes for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, and how do reaction conditions affect yield?
Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing a pyrimidine precursor with piperazine derivatives in ethanol or THF under basic conditions (e.g., triethylamine). For example:
- Stepwise synthesis : Reacting 6-chloro-4-methylpyrimidin-2-amine with piperazine in ethanol at reflux (8–12 hours) yields the target compound. Purification via column chromatography or recrystallization achieves >70% purity .
- Microwave-assisted synthesis : Using microwave irradiation (120°C, 13 hours) reduces reaction time and improves yield (81%) compared to conventional methods .
Q. Table 1: Comparison of Synthetic Conditions
| Method | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional reflux | Ethanol | TEA | 12 | 65–70 | |
| Microwave-assisted | THF | None | 13 | 81 |
Q. What analytical techniques are critical for characterizing this compound?
Answer: Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., piperazine protons at δ 2.8–3.1 ppm, pyrimidine NH at δ 6.5–7.0 ppm) .
- Mass spectrometry (ESI+) : Molecular ion peaks at m/z 192–198 [M+H] validate molecular weight .
- X-ray crystallography : Monoclinic crystal systems (space group P2/n) with unit cell parameters (e.g., a = 13.96 Å, β = 104.38°) resolve stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for this compound?
Answer: Discrepancies may arise from polymorphism or solvent effects. Mitigation strategies:
- Multi-technique validation : Cross-validate XRD data with solid-state NMR or IR spectroscopy to detect hydrogen bonding variations .
- Computational modeling : Density Functional Theory (DFT) optimizes molecular geometry to align with experimental XRD bond lengths (e.g., C–N = 1.34 Å) and NMR chemical shifts .
Q. Table 2: Structural Data Comparison
| Parameter | XRD Data | DFT Calculation | Deviation (%) |
|---|---|---|---|
| C–N bond length (Å) | 1.34 | 1.32 | 1.5 |
| NH δ (ppm) | – | 6.7 (calc.) | 0.3 vs. NMR |
Q. What methodologies are used to evaluate the pharmacological activity of this compound?
Answer:
- In vitro assays : Antimycobacterial activity is tested via microplate Alamar Blue assay (MIC values ≤25 µg/mL against M. tuberculosis) .
- 3D-QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) with bioactivity .
Q. Table 3: Bioactivity Data
| Assay Type | Target | IC/MIC | Reference |
|---|---|---|---|
| Antitrypanosomal | T. brucei | 12 µM | |
| Antileukemic | HL-60 cells | 18 µM |
Q. How can synthetic routes be optimized to enhance enantiomeric purity for chiral derivatives?
Answer:
Q. What computational tools predict binding interactions of this compound with biological targets?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
